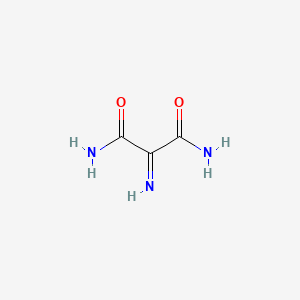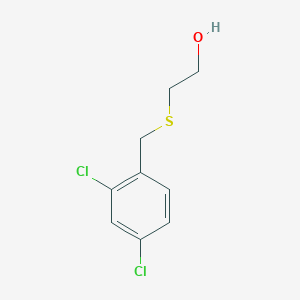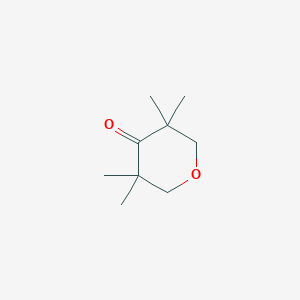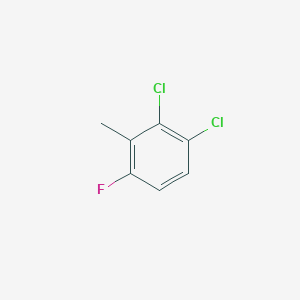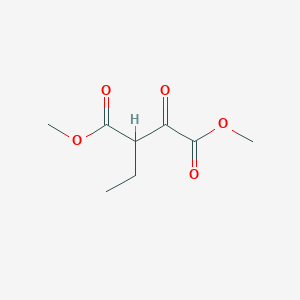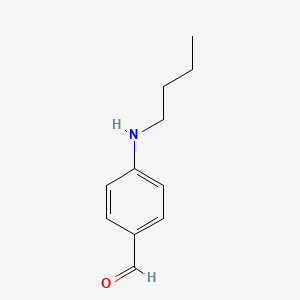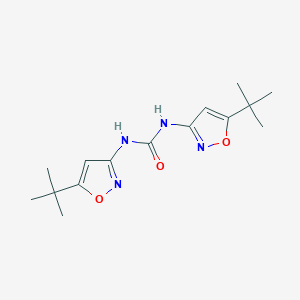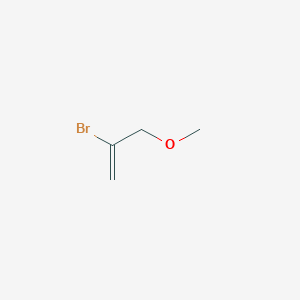
Ethyl 5-(m-tolyl)isoxazole-3-carboxylate
描述
Ethyl 5-(m-tolyl)isoxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole ring substituted with an ethyl ester group at the 3-position and a m-tolyl group at the 5-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The presence of the m-tolyl group enhances the compound’s lipophilicity, potentially improving its bioavailability and interaction with biological targets.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(m-tolyl)isoxazole-3-carboxylate typically involves a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide. One common method is the reaction of ethyl nitroacetate with m-tolylacetylene in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (80-100°C) to facilitate the cycloaddition process.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of metal catalysts such as copper(I) or ruthenium(II) can enhance the reaction efficiency and yield. Additionally, metal-free synthetic routes have been explored to minimize environmental impact and reduce production costs .
化学反应分析
Types of Reactions: Ethyl 5-(m-tolyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, particularly at the 3-position, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium at room temperature.
Reduction: LiAlH4 in dry ether or tetrahydrofuran (THF) under reflux conditions.
Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: 5-(m-tolyl)isoxazole-3-carboxylic acid.
Reduction: Ethyl 5-(m-tolyl)isoxazole-3-methanol.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases and cancer due to its ability to modulate biological pathways.
作用机制
The mechanism of action of Ethyl 5-(m-tolyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, inhibiting their activity. The m-tolyl group enhances the compound’s binding affinity by increasing hydrophobic interactions with the target. These interactions can modulate various biological pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities .
相似化合物的比较
Ethyl 5-(m-tolyl)isoxazole-3-carboxylate can be compared with other isoxazole derivatives to highlight its uniqueness:
Ethyl 5-phenylisoxazole-3-carboxylate: Similar structure but with a phenyl group instead of a m-tolyl group. The m-tolyl group in this compound provides better lipophilicity and potentially improved bioavailability.
Ethyl 5-(p-tolyl)isoxazole-3-carboxylate: The para-substituted tolyl group may result in different steric and electronic effects compared to the meta-substituted tolyl group, affecting the compound’s reactivity and biological activity.
Ethyl 5-(m-methoxyphenyl)isoxazole-3-carboxylate: The presence of a methoxy group can introduce additional hydrogen bonding interactions, potentially altering the compound’s binding affinity and selectivity.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block in organic synthesis and a promising candidate for drug development and other research areas.
属性
IUPAC Name |
ethyl 5-(3-methylphenyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-16-13(15)11-8-12(17-14-11)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFSORPOVYRMJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629704 | |
| Record name | Ethyl 5-(3-methylphenyl)-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893638-47-6 | |
| Record name | Ethyl 5-(3-methylphenyl)-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


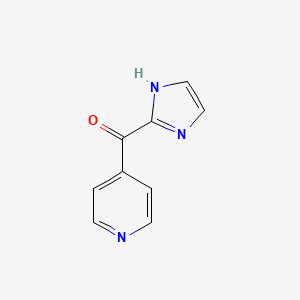
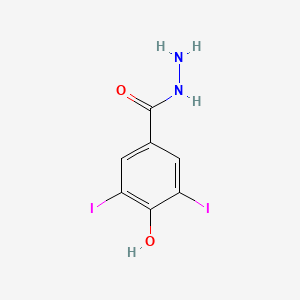
![2-Ethylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B3058343.png)
